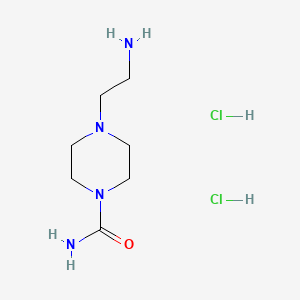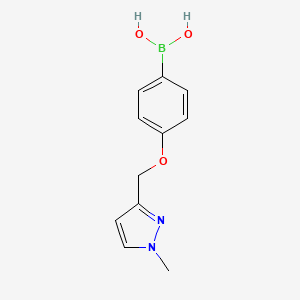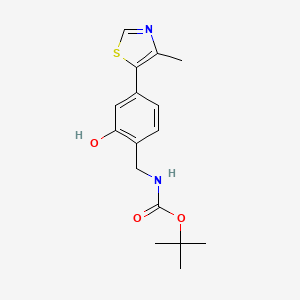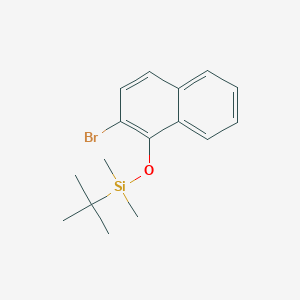
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromonaphthalene moiety linked to a tert-butyl dimethylsilane group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromonaphthol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted naphthalenes.
Oxidation Products: Oxidized derivatives like naphthoquinones or other oxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to introduce silicon-based functionalities .
Mecanismo De Acción
The mechanism of action for ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the naphthalene ring can participate in oxidation processes. These reactions are facilitated by the electron-withdrawing effects of the bromine and silicon groups, which influence the reactivity of the compound .
Comparación Con Compuestos Similares
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with an ethoxy group instead of a naphthoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a propoxy group, offering different reactivity and applications.
Uniqueness: ((2-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Propiedades
Fórmula molecular |
C16H21BrOSi |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
(2-bromonaphthalen-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-13-9-7-6-8-12(13)10-11-14(15)17/h6-11H,1-5H3 |
Clave InChI |
LBVNXOYYUVSKGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CC2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



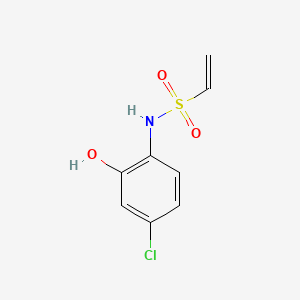

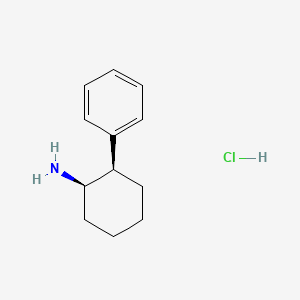
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
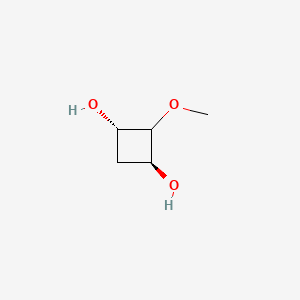

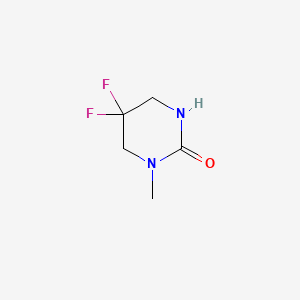
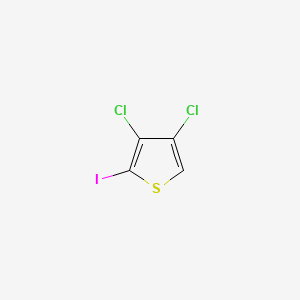
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
